2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 950375-65-2
VCID: VC11909132
InChI: InChI=1S/C21H22N2O5S3/c1-15-9-11-18(12-10-15)30(24,25)20-19(22-14-16-6-5-13-28-16)29-21(23-20)31(26,27)17-7-3-2-4-8-17/h2-4,7-12,16,22H,5-6,13-14H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)NCC4CCCO4
Molecular Formula: C21H22N2O5S3
Molecular Weight: 478.6 g/mol

2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine

CAS No.: 950375-65-2

Cat. No.: VC11909132

Molecular Formula: C21H22N2O5S3

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine - 950375-65-2

Specification

CAS No. 950375-65-2
Molecular Formula C21H22N2O5S3
Molecular Weight 478.6 g/mol
IUPAC Name 2-(benzenesulfonyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine
Standard InChI InChI=1S/C21H22N2O5S3/c1-15-9-11-18(12-10-15)30(24,25)20-19(22-14-16-6-5-13-28-16)29-21(23-20)31(26,27)17-7-3-2-4-8-17/h2-4,7-12,16,22H,5-6,13-14H2,1H3
Standard InChI Key FBLYPEFXRXGEPQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)NCC4CCCO4
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)NCC4CCCO4

Introduction

2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen. This compound is of interest due to its unique structure, which includes benzenesulfonyl and 4-methylbenzenesulfonyl groups attached to the thiazole ring, along with an oxolan-2-ylmethyl group attached to the nitrogen atom.

Synthesis and Preparation

While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. Typically, these involve the formation of the thiazole ring followed by the introduction of the sulfonyl groups and the oxolan-2-ylmethyl moiety. The synthesis may require careful control of reaction conditions to ensure the desired product is formed.

Biological Activity

Although specific biological activity data for this compound are not available, compounds with similar structures, such as those containing thiazole rings, have shown potential in various biological applications. For example, thiazole derivatives have been explored for their antimicrobial, anticancer, and enzyme inhibitory activities . The presence of sulfonyl groups can enhance the compound's solubility and interaction with biological targets.

Potential Applications

Given the structural complexity and the presence of functional groups known for their biological activity, this compound could be a candidate for further investigation in pharmaceutical research. The thiazole ring and sulfonyl groups might contribute to interactions with enzymes or receptors, potentially leading to applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator